4,6,8-Trimethylquinoline
Overview
Description
4,6,8-Trimethylquinoline is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .
Molecular Structure Analysis
The molecular structure of 4,6,8-Trimethylquinoline consists of a quinoline backbone with three methyl groups attached at the 4th, 6th, and 8th positions . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4,6,8-Trimethylquinoline is a solid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 294.8±9.0 °C at 760 mmHg, and a flash point of 123.5±11.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Use as an Antioxidant in Rubber and Latexes : 1,2-Dihydro-2,2,4-trimethylquinoline, a derivative of 4,6,8-Trimethylquinoline, is utilized as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes. This compound was investigated due to its derivation from quinoline, a known rodent carcinogen, to assess its potential carcinogenic activity through occupational and consumer exposure during rubber manufacture and processing (National Toxicology Program technical report series, 1997).
Ethoxyquin in Animal Feed : Ethoxyquin (EQ), a derivative of 1,2-Dihydro-2,2,4-Trimethylquinoline, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Despite being banned in human food (except certain spices), its presence in animal feed means humans can be exposed through animal products like farmed fish, poultry, and eggs. The safety and toxicity of EQ have been subjects of significant research (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Free Radical Formation Studies : Electron spin resonance studies on ethoxyquin, another derivative, indicate that it exists partly as a free radical. This research is crucial for understanding its chemical behavior and potential uses or hazards (Skaare & Henriksen, 1975).
Cytotoxicity and Genotoxicity Analysis : The cytotoxic and genotoxic effects of ethoxyquin have been extensively studied, especially considering its use in animal feeds and potential carryover into food products of animal origin. Such studies are vital for assessing the safety and environmental impact of this compound (Blaszczyk & Skolimowski, 2015).
C–N Coupling in Chemical Synthesis : Research into the silver-catalyzed dimerization of 1,2-Dihydro-2,2,4-trimethylquinoline derivatives reveals new methods for creating C–N bonds, essential in pharmaceuticals and organic chemistry (Fotie, Rhodus, Taha, & Reid, 2012).
DNA Damage Assessment : Investigations into the DNA damage induced by ethoxyquin in human lymphocytes provide insights into its potential genotoxic effects, essential for understanding its safety in various applications (Blaszczyk, 2006).
Malaria Treatment Research : 8-Aminoquinoline therapy for latent malaria offers insights into the use of 8-aminoquinolines, related to 4,6,8-Trimethylquinoline, in treating endemic malaria. This research highlights the medical significance of quinoline derivatives (Baird, 2019).
Antioxidant Research in Food Preservation : Studies on ethoxyquin and its analogs, such as hydroquin, explore their antioxidant efficacy in food preservation, particularly in protecting polyunsaturated fatty acids in fish meal from oxidation (Koning, 2002).
Safety And Hazards
properties
IUPAC Name |
4,6,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYZWOTJQPKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659954 | |
Record name | 4,6,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trimethylquinoline | |
CAS RN |
88565-88-2 | |
Record name | 4,6,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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